CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C
. The InChI representation is InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3
. Retinyl acetate is a chemical compound that belongs to the family of retinoids, which are derivatives of vitamin A. It is primarily used in dietary supplements and cosmetic formulations due to its beneficial effects on skin health and vision. The compound is classified as an ester formed from retinol (vitamin A alcohol) and acetic acid. Retinyl acetate serves as a precursor to retinol in biological systems, making it an important compound in both nutritional and dermatological contexts.
Retinyl acetate is derived from natural sources such as animal liver, fish oils, and dairy products, which are rich in vitamin A. It can also be synthesized chemically. In terms of classification, it falls under the category of retinoids, specifically as a retinyl ester. Its molecular formula is CHO, indicating it consists of 20 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms.
The synthesis of retinyl acetate can be achieved through several methods:
The synthesis typically requires careful temperature control and may involve purification steps such as chromatography to isolate the desired product from by-products. For instance, a common approach uses silica gel chromatography to purify the synthesized retinyl acetate from unreacted starting materials .
Retinyl acetate undergoes various chemical reactions, including:
These reactions are typically performed under controlled laboratory conditions using specific catalysts or reagents to ensure high yields and minimize side reactions.
The mechanism of action for retinyl acetate primarily involves its conversion into active forms of vitamin A within the body. Once ingested or applied topically, it is hydrolyzed to retinol, which then participates in various biological processes:
Relevant analyses often include spectrophotometric detection methods at wavelengths around 325 nm for quantification purposes in various formulations .
Retinyl acetate has several significant applications:
CAS No.: 34730-78-4
CAS No.: 40054-73-7
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 93527-39-0
CAS No.: 7045-51-4